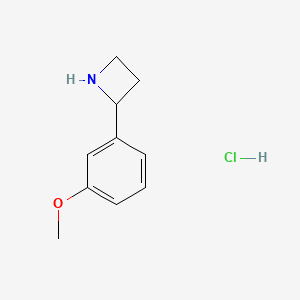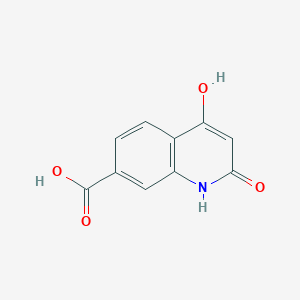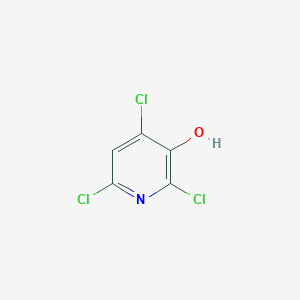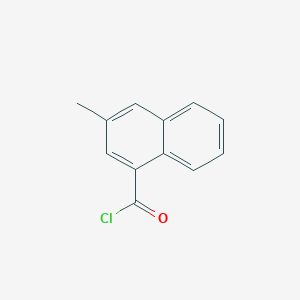
3-Methylnaphthalene-1-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylnaphthalene-1-carbonyl chloride is an organic compound belonging to the naphthalene family. Naphthalenes are aromatic hydrocarbons consisting of two fused benzene rings. This particular compound features a methyl group at the third position and a carbonyl chloride group at the first position of the naphthalene ring. It is used as an intermediate in organic synthesis and has applications in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Methylnaphthalene-1-carbonyl chloride can be synthesized through the Friedel-Crafts acylation of 3-methylnaphthalene with phosgene (COCl₂) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the product. The use of continuous-flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methylnaphthalene-1-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Reduction: The compound can be reduced to 3-methylnaphthalene-1-carboxaldehyde or 3-methylnaphthalene-1-methanol using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation: Oxidation of the methyl group can yield 3-methylnaphthalene-1-carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as ammonia, primary or secondary amines, alcohols, or thiols in the presence of a base like pyridine.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic medium.
Major Products Formed
Amides, Esters, Thioesters: Formed from nucleophilic substitution reactions.
Aldehydes and Alcohols: Formed from reduction reactions.
Carboxylic Acids: Formed from oxidation reactions.
Wissenschaftliche Forschungsanwendungen
3-Methylnaphthalene-1-carbonyl chloride is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: In the study of enzyme-catalyzed reactions involving acylation and deacylation processes.
Medicine: As a precursor in the synthesis of potential drug candidates with antimicrobial, anti-inflammatory, or anticancer properties.
Industry: In the production of specialty chemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of 3-methylnaphthalene-1-carbonyl chloride involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations where the compound acts as an acyl donor, transferring the acyl group to nucleophiles such as amines, alcohols, or thiols. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalene-1-carbonyl chloride: Lacks the methyl group at the third position.
2-Methylnaphthalene-1-carbonyl chloride: Methyl group is at the second position instead of the third.
1-Naphthoyl chloride: Similar structure but without the methyl group.
Uniqueness
3-Methylnaphthalene-1-carbonyl chloride is unique due to the presence of the methyl group at the third position, which can influence its reactivity and the steric environment around the carbonyl chloride group
Eigenschaften
CAS-Nummer |
263567-40-4 |
|---|---|
Molekularformel |
C12H9ClO |
Molekulargewicht |
204.65 g/mol |
IUPAC-Name |
3-methylnaphthalene-1-carbonyl chloride |
InChI |
InChI=1S/C12H9ClO/c1-8-6-9-4-2-3-5-10(9)11(7-8)12(13)14/h2-7H,1H3 |
InChI-Schlüssel |
ILHZEMPHLTWFPA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=CC=CC=C2C(=C1)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B11899156.png)
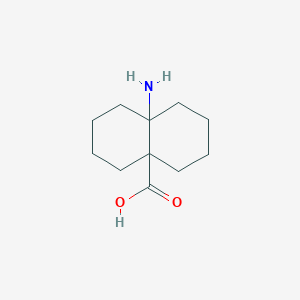




![7-Bromo-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11899181.png)

